Dimethyl selenoxide

Oxidizing Agent Organoselenium Chemistry Synthetic Reagents

Dimethyl selenoxide is the superior stoichiometric oxidant when weaker selenoxides fail. Its high redox potential and complete ionization in strong acids enable demanding oxidations of alkenes and thiocarbonyls. Lower thermal stability facilitates mild syn-eliminations for α,β-unsaturated carbonyls. For R&D labs requiring reliable, high-purity organoselenium reagents, this is the definitive choice.

Molecular Formula C2H6OSe
Molecular Weight 125.04 g/mol
CAS No. 4371-90-8
Cat. No. B1214664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl selenoxide
CAS4371-90-8
Synonymsdimethyl selenoxide
dimethylselenoxide
Molecular FormulaC2H6OSe
Molecular Weight125.04 g/mol
Structural Identifiers
SMILESC[Se](=O)C
InChIInChI=1S/C2H6OSe/c1-4(2)3/h1-2H3
InChIKeyOOYOEHGKYKMRJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Selenoxide CAS 4371-90-8 – Organoselenium Reagent Properties and Procurement Guide


Dimethyl selenoxide (CAS 4371-90-8), with the molecular formula C2H6OSe and molecular weight 125.03 g/mol, is an organoselenium compound that serves as the selenium analog of dimethyl sulfoxide (DMSO) [1]. It is a mild oxidizing agent and an electrophilic reagent for oxyselenation of alkenes and aromatic substitutions [1]. The compound melts at 94 °C, is soluble in water, ethanol, acetone, and chloroform, and is hygroscopic [1].

Why Dimethyl Selenoxide Cannot Be Replaced by Generic Selenoxides or Sulfoxides


Substituting dimethyl selenoxide with other organoselenium compounds—or its sulfur analog DMSO—can compromise reaction outcomes due to fundamental differences in oxidizing power, thermal stability, ionization behavior, and redox chemistry. Unlike diphenyl selenoxide, dimethyl selenoxide is a stronger oxidizing agent [1] and fully ionizes in disulphuric acid [2]. Compared to dimethyl sulfoxide, dimethyl selenoxide exhibits distinct reductive mechanisms [3] and significantly lower thermal stability [4]. These quantifiable differences render generic substitution scientifically unsound.

Dimethyl Selenoxide Quantified Differentiation: Oxidizing Strength, Ionization, Thermal Stability, and Radical Scavenging


Dimethyl Selenoxide Exhibits Superior Oxidizing Strength Compared to Diphenyl Selenoxide

Dimethyl selenoxide is a stronger oxidizing agent than its diphenyl analogue, diphenyl selenoxide, as reported in a comprehensive review of selenoxide reactivity [1]. This difference in oxidizing power is a critical selection criterion for synthetic transformations requiring specific redox potentials.

Oxidizing Agent Organoselenium Chemistry Synthetic Reagents

Complete Ionization of Dimethyl Selenoxide in Disulphuric Acid Contrasts with Weak Base Behavior of Diphenyl Selenoxide

Conductometric and cryoscopic studies in disulphuric acid demonstrate that dimethyl selenoxide is fully ionized, whereas diphenyl selenoxide and its nitro derivatives behave as weak bases [1]. This stark contrast in ionization behavior has direct implications for reactions conducted in strongly acidic media.

Protonation Acid Chemistry Electrolytes

Dimethyl Selenoxide Decomposes at 135-140 °C, Exhibiting Markedly Lower Thermal Stability than Dimethyl Sulfoxide (Stable to 160 °C)

A study on the gas-phase behavior of dimethyl selenoxide reveals that it undergoes thermal degradation at 135–140 °C, with the major decomposition product identified as dimethyl selenide [1]. In stark contrast, dimethyl sulfoxide (DMSO) shows no sign of decomposition at temperatures up to 160 °C under similar conditions [1]. This quantitative difference in thermal stability is a critical factor in selecting the appropriate chalcogenoxide for high-temperature applications.

Thermal Stability Organoselenium Gas-Phase Chemistry

Dimethyl Selenoxide Antiperoxyradical Capacity Surpasses α-Tocopherol and Trolox, Approaches BHT

Using the oxygen radical absorption capacity (ORAC) assay, the antiperoxyradical activity of dimethyl selenoxide (DMSeO) was determined to be higher than that of the water-soluble analog of α-tocopherol and trolox, and close to the value determined for butylated hydroxy toluene (BHT) [1]. Cyclic voltammetry and differential pulse voltammetry confirmed its antioxidant activity towards oxidants and peroxyl radicals in the potential range from -1200 to 1500 mV relative to Ag/Ag+ in CH2Cl2 [1].

Antioxidant Radical Scavenging ORAC Assay

Optimal Application Scenarios for Dimethyl Selenoxide Based on Quantitative Differentiation


Selective Oxidation Reactions Requiring Stronger Oxidants than Diphenyl Selenoxide

Dimethyl selenoxide is the preferred stoichiometric oxidant for transformations that fail with weaker selenoxides such as diphenyl selenoxide. Its superior oxidizing strength, as documented in comparative reviews [1], makes it suitable for demanding oxidation reactions where a higher redox potential is required. It is particularly effective for the oxidation of trivalent phosphorus compounds and thiocarbonyl compounds [2].

Electrophilic Reactions in Strongly Acidic Media

The complete ionization of dimethyl selenoxide in disulphuric acid, in contrast to the weak base behavior of diphenyl selenoxide [1], ensures its full reactivity in strongly acidic environments. This property makes it the reagent of choice for electrophilic aromatic substitutions and oxyselenation of alkenes conducted under acidic conditions, where partial protonation of alternative selenoxides would diminish reactivity.

Selenoxide Elimination for Alkene Synthesis at Moderate Temperatures

The lower thermal stability of dimethyl selenoxide (decomposition at 135-140 °C) compared to DMSO (stable to 160 °C) [1] is advantageous for selenoxide elimination reactions. This property allows for the mild thermal generation of alkenes via syn β-elimination at temperatures where sulfoxide eliminations are impractical, providing a synthetic route to α,β-unsaturated carbonyl compounds with greater ease than analogous sulfoxide eliminations [2].

Oxidative Stress and Antioxidant Research

Given its demonstrated antiperoxyradical capacity surpassing trolox and α-tocopherol analogs, and approaching BHT [1], dimethyl selenoxide serves as a valuable model compound for investigating selenium-based antioxidant mechanisms. Its well-characterized redox behavior, confirmed by CV and DPV in the -1200 to 1500 mV range [1], makes it a reliable standard for calibrating assays of oxidative stress and for exploring the role of organoselenium compounds in biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl selenoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.